1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE
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Overview
Description
1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a bromophenyl group, a carbamoyl group, and a propyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research.
Preparation Methods
The synthesis of 1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline.
Carbamoylation: The carbamoyl group can be introduced through the reaction of the quinoline derivative with an isocyanate.
Propylation: The propyl group can be introduced via an alkylation reaction using a suitable alkyl halide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The carbamoyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, nucleophiles like amines or thiols, and acidic or basic hydrolysis conditions.
Scientific Research Applications
1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial properties.
Bromophenyl Derivatives: Compounds with a bromophenyl group, such as bromophenylacetic acid, which have various biological activities.
Carbamoyl Derivatives: Compounds with a carbamoyl group, such as carbamazepine, which is used as an anticonvulsant and mood-stabilizing drug.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(3-bromoanilino)-2-oxoethyl]-2-oxo-N-propylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-2-10-23-21(28)17-12-20(27)25(18-9-4-3-8-16(17)18)13-19(26)24-15-7-5-6-14(22)11-15/h3-9,11-12H,2,10,13H2,1H3,(H,23,28)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRCRUSFQCUYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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